

Application Notes and Protocols for Atto 465

Labeling of Peptides

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Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

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Introduction

Fluorescently labeled peptides are indispensable tools in a wide array of biological research and drug discovery applications. They serve as powerful probes for visualizing and quantifying biological processes, including receptor binding, enzyme activity, and cellular uptake. **Atto 465**, a fluorescent dye derived from acriflavin, is an excellent candidate for peptide labeling due to its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.^{[1][2]} This cyan fluorescent dye is moderately hydrophilic and exhibits a large Stokes shift in aqueous solutions, minimizing self-quenching and enhancing detection sensitivity.^{[1][3]}

This document provides detailed protocols for the efficient labeling of peptides with **Atto 465** NHS (N-Hydroxysuccinimidyl) ester, methods for determining labeling efficiency, and an example of its application in studying G-Protein Coupled Receptor (GPCR) signaling pathways.

Physicochemical and Spectroscopic Properties of Atto 465

A summary of the key quantitative data for **Atto 465** is presented in the table below for easy reference.

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	[1]
Emission Maximum (λ_{em})	506 nm	
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	75%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Molecular Weight (NHS Ester)	493 g/mol	
Correction Factor (CF_{280})	0.48	

Experimental Protocols

Protocol 1: Atto 465 NHS Ester Labeling of Peptides

This protocol details the covalent attachment of **Atto 465** NHS ester to primary amines (N-terminus or lysine side chains) of a peptide.

Materials:

- Peptide containing at least one primary amine
- **Atto 465** NHS ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)

Procedure:

- **Peptide Solution Preparation:** Dissolve the peptide in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the peptide solution is free from any amine-containing substances like Tris or glycine.
- **Atto 465 NHS Ester Stock Solution:** Immediately before use, dissolve the **Atto 465** NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
- **Labeling Reaction:**
 - Calculate the required volume of the **Atto 465** NHS ester stock solution to achieve the desired dye-to-peptide molar ratio. A molar excess of 1.5 to 5-fold of the dye is a good starting point for optimization.
 - Add the calculated volume of the dye stock solution to the peptide solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light. Reaction times may be extended (e.g., overnight at 4°C) for improved efficiency, though this may increase the risk of dye hydrolysis.
- **Reaction Quenching (Optional):** To stop the reaction, add the quenching buffer and incubate for 30 minutes at room temperature.
- **Purification of the Labeled Peptide:** Separate the labeled peptide from unreacted dye and byproducts.
 - **Gel Filtration:** Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute first, followed by the smaller, unreacted dye molecules.
 - **RP-HPLC:** This method provides higher purity. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The labeled peptide will have a longer retention time than the unlabeled peptide.

Protocol 2: Determination of Labeling Efficiency (Degree of Labeling)

The Degree of Labeling (DOL), which is the average number of dye molecules per peptide, can be determined spectrophotometrically.

Procedure:

- Absorbance Measurement:
 - Measure the absorbance of the purified labeled peptide solution at 280 nm (A_{280}) and at the absorbance maximum of **Atto 465**, which is 453 nm (A_{453}). Use a 1 cm pathlength cuvette.
 - If the absorbance is too high, dilute the sample with a known factor and account for this in the calculations.
- Calculation of DOL:
 - Peptide Concentration (M):

Where:

- A_{280} is the absorbance at 280 nm.
- A_{453} is the absorbance at 453 nm.
- CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.48 for **Atto 465**).
- $\epsilon_{\text{peptide}}$ is the molar extinction coefficient of the peptide at 280 nm (in $M^{-1}cm^{-1}$). This can be calculated based on the peptide's amino acid sequence.
- Dye Concentration (M):

Where:

- A_{453} is the absorbance at 453 nm.
- ϵ_{dye} is the molar extinction coefficient of **Atto 465** at 453 nm ($75,000 M^{-1}cm^{-1}$).
- Degree of Labeling (DOL):

Data Presentation

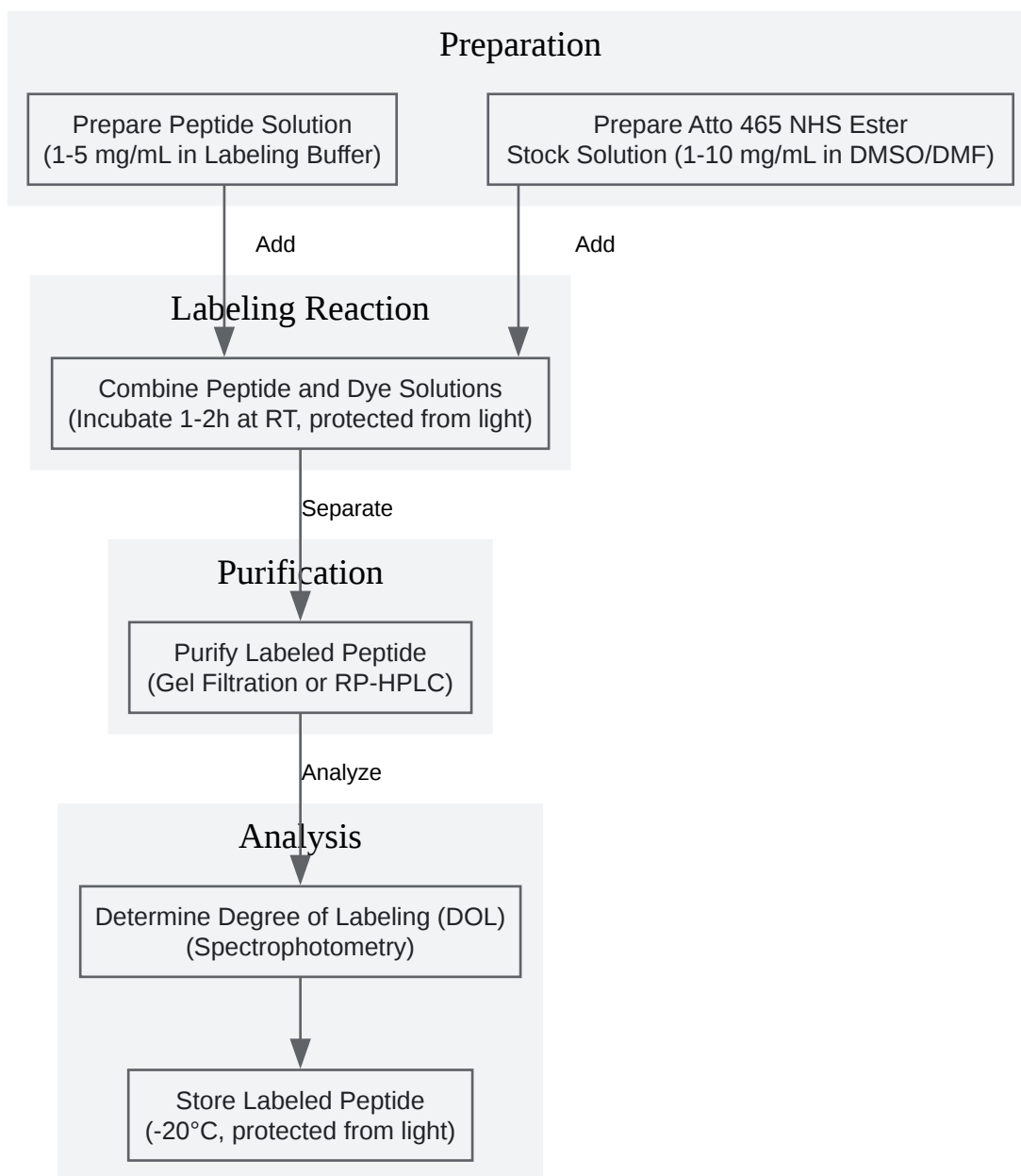
Table 1: Illustrative **Atto 465** Peptide Labeling Efficiency

Disclaimer: The following data are illustrative examples to demonstrate the effect of varying reaction parameters on the Degree of Labeling (DOL). Actual results may vary depending on the specific peptide sequence, purity, and experimental conditions.

Peptide	Dye:Peptide Molar Ratio	Reaction Time (hours)	Degree of Labeling (DOL)
Peptide A (1 N-terminus, 1 Lysine)	1.5:1	1	0.85
Peptide A (1 N-terminus, 1 Lysine)	3:1	1	1.25
Peptide A (1 N-terminus, 1 Lysine)	5:1	1	1.60
Peptide A (1 N-terminus, 1 Lysine)	3:1	2	1.45
Peptide A (1 N-terminus, 1 Lysine)	3:1	4	1.55
Peptide B (1 N-terminus, 0 Lysines)	3:1	2	0.95

Visualizations

Experimental Workflow

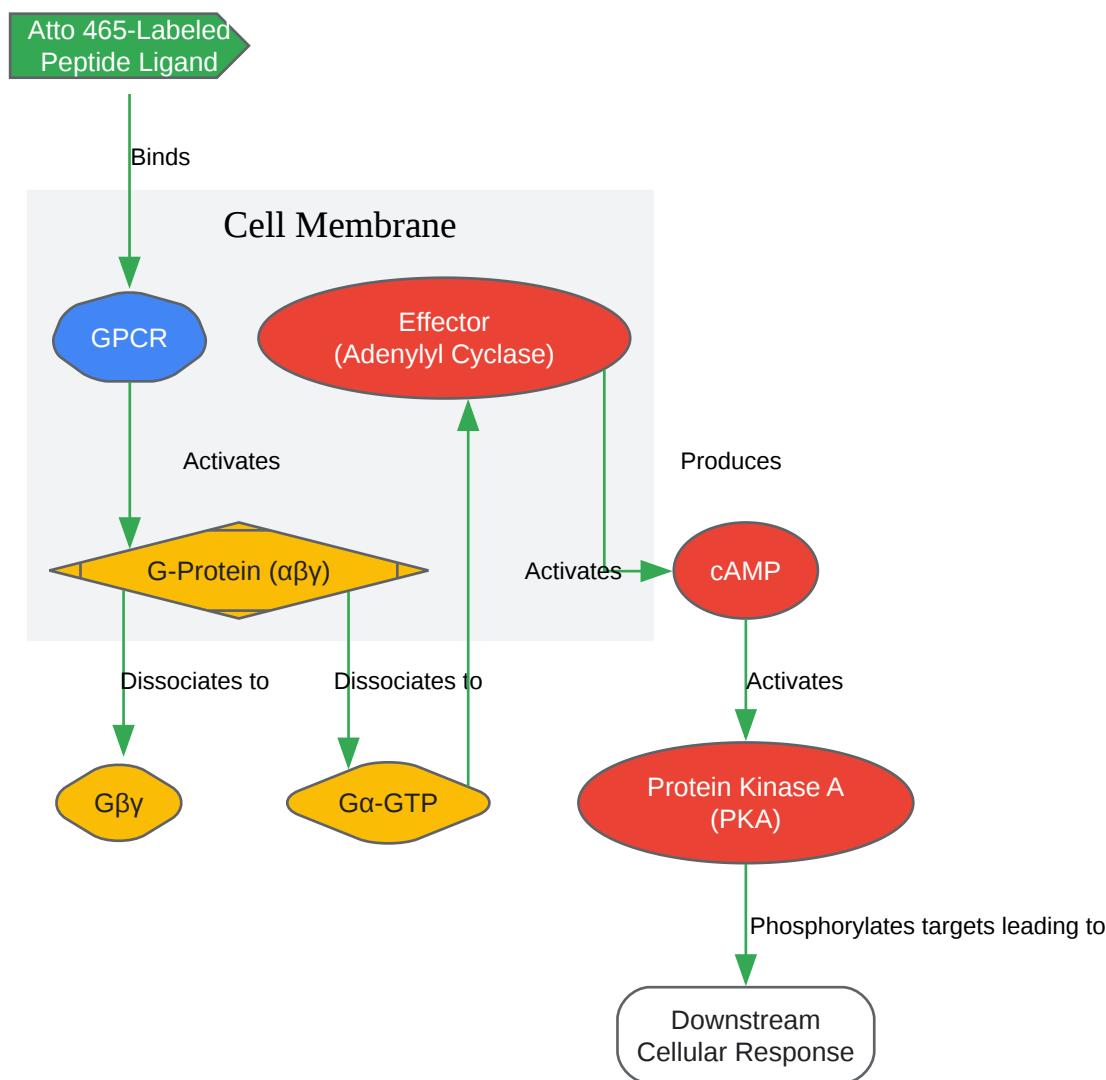


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Caption: Workflow for **Atto 465** labeling of peptides.

Application Example: G-Protein Coupled Receptor (GPCR) Signaling Pathway

Atto 465-labeled peptide ligands can be used to study GPCR activation and downstream signaling.



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References

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- 2. [atto-tec.com](https://www.atto-tec.com) [atto-tec.com]
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